N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide
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Overview
Description
N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE is a synthetic compound that belongs to the class of triazolothiadiazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate hydrazides with thiocarbonyl compounds under acidic or basic conditions.
Substitution Reactions: Introduction of the phenyl and chlorophenyl groups can be done via nucleophilic substitution reactions.
Carboxamide Formation: The carboxamide group is introduced through amidation reactions using suitable amines and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: Halogen atoms in the phenyl rings can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield sulfoxides, while reduction with LiAlH4 can produce thiols.
Scientific Research Applications
Medicinal Chemistry: It may exhibit antimicrobial, antifungal, or anticancer activities.
Agriculture: Potential use as a pesticide or herbicide.
Materials Science: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved would require further research.
Comparison with Similar Compounds
Similar Compounds
N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: Similar structure but without the 5H,6H,7H designation.
N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE: Lacks the phenoxymethyl group.
Uniqueness
The unique combination of substituents in N-(3-CHLOROPHENYL)-6-(4-FLUOROPHENYL)-3-(PHENOXYMETHYL)-5H,6H,7H-[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZINE-7-CARBOXAMIDE may confer specific biological activities or chemical properties that distinguish it from similar compounds. Further research would be needed to fully elucidate these unique characteristics.
Properties
Molecular Formula |
C24H19ClFN5O2S |
---|---|
Molecular Weight |
496.0 g/mol |
IUPAC Name |
N-(3-chlorophenyl)-6-(4-fluorophenyl)-3-(phenoxymethyl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide |
InChI |
InChI=1S/C24H19ClFN5O2S/c25-16-5-4-6-18(13-16)27-23(32)22-21(15-9-11-17(26)12-10-15)30-31-20(28-29-24(31)34-22)14-33-19-7-2-1-3-8-19/h1-13,21-22,30H,14H2,(H,27,32) |
InChI Key |
KPNKKLHLXCONQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCC2=NN=C3N2NC(C(S3)C(=O)NC4=CC(=CC=C4)Cl)C5=CC=C(C=C5)F |
Origin of Product |
United States |
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